molecular formula C19H23N3O2S B2410353 1-{6-[(4-Isopropylphenyl)thio]pyridazin-3-yl}piperidine-3-carboxylic acid CAS No. 1793835-82-1

1-{6-[(4-Isopropylphenyl)thio]pyridazin-3-yl}piperidine-3-carboxylic acid

Cat. No.: B2410353
CAS No.: 1793835-82-1
M. Wt: 357.47
InChI Key: VGULCALKELGSNO-UHFFFAOYSA-N
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Description

“1-{6-[(4-Isopropylphenyl)thio]pyridazin-3-yl}piperidine-3-carboxylic acid” is a chemical compound that is extensively utilized in scientific research for its diverse applications, ranging from drug development to catalysis. It is also known by its IUPAC name "1- {6- [ (4-isopropylphenyl)sulfanyl]-3-pyridazinyl}-4-piperidinecarboxylic acid" .


Molecular Structure Analysis

The InChI code for this compound is "1S/C19H23N3O2S/c1-13(2)14-3-5-16(6-4-14)25-18-8-7-17(20-21-18)22-11-9-15(10-12-22)19(23)24/h3-8,13,15H,9-12H2,1-2H3,(H,23,24)" . This code provides a detailed representation of the molecule’s structure, including the arrangement of atoms and the bonds between them.

Scientific Research Applications

Synthesis of Zwitterionic Pyridazine Derivatives

A study by Yamazaki et al. (1971) outlined the synthesis of anhydro 4-hydroxy-pyrido [1, 2-b] pyridazinium hydroxide derivatives, starting with ethyl 2-piperidine-carboxylate. This process involves a series of reactions leading to the formation of zwitterionic heterocyclic compounds, which could be related to the chemical structure of 1-{6-[(4-Isopropylphenyl)thio]pyridazin-3-yl}piperidine-3-carboxylic acid (Yamazaki, Nagata, Nohara, & Urano, 1971).

Structural and Electronic Properties of Anticonvulsant Drugs

Research by Georges et al. (1989) investigated the crystal structures of anticonvulsant compounds, including 1-[6-(4-chloro-2-methylphenyl)pyridazin-3-yl]piperidin-4-ol. This study provides insights into the molecular structure and electronic properties of compounds closely related to this compound (Georges, Vercauteren, Evrard, & Durant, 1989).

Aurora Kinase Inhibitor

A study detailed an Aurora kinase inhibitor, which includes a similar piperidine-4-carboxylic acid structure. This research could be relevant for understanding the potential biological activity of the compound (ロバート ヘンリー,ジェームズ, 2006).

Novel Synthesis and Antimicrobial Activity

Research by El-Mariah et al. (2006) and Amr et al. (2008) focused on the synthesis and evaluation of pyridazine derivatives for antimicrobial activity. These studies provide an understanding of the potential antimicrobial properties of similar compounds (El-Mariah, Hosny, & Deeb, 2006) (Amr, Maigali, & Abdulla, 2008).

Electrophilic Amination of Amino Acids

A study by Hannachi et al. (2004) discussed the electrophilic amination of amino acids, which could be relevant for understanding the chemical reactions and potential applications of this compound (Hannachi, Vidal, Mulatier, & Collet, 2004).

Hydrogen-Bonding in Heterocyclic Carboxylic Acids

The study by Smith and Wermuth (2012) explored the hydrogen-bonding patterns in heterocyclic carboxylic acids, which could offer insights into the molecular interactions and stability of compounds similar to this compound (Smith & Wermuth, 2012).

Properties

IUPAC Name

1-[6-(4-propan-2-ylphenyl)sulfanylpyridazin-3-yl]piperidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O2S/c1-13(2)14-5-7-16(8-6-14)25-18-10-9-17(20-21-18)22-11-3-4-15(12-22)19(23)24/h5-10,13,15H,3-4,11-12H2,1-2H3,(H,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGULCALKELGSNO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)SC2=NN=C(C=C2)N3CCCC(C3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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